4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate
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Overview
Description
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl group, a hydrazinylidene moiety, and a chlorobenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of biphenyl-4-yloxyacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The biphenyl and chlorobenzoate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve strong bases or acids.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted biphenyl or chlorobenzoate derivatives.
Scientific Research Applications
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. The chlorobenzoate ester enhances the compound’s lipophilicity, facilitating its cellular uptake.
Comparison with Similar Compounds
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate: Similar structure but lacks the chlorine atom, resulting in different reactivity and biological activity.
4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate: Contains a methyl group instead of chlorine, affecting its chemical properties and applications.
Uniqueness: The presence of the chlorine atom in 4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate enhances its reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H21ClN2O4 |
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Molecular Weight |
484.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H21ClN2O4/c29-24-12-8-23(9-13-24)28(33)35-26-14-6-20(7-15-26)18-30-31-27(32)19-34-25-16-10-22(11-17-25)21-4-2-1-3-5-21/h1-18H,19H2,(H,31,32)/b30-18+ |
InChI Key |
JVNMNPXGTKSHJE-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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